Enhanced Lipophilicity (cLogP) of 3-Chlorophenyl-Furan Core Compared to Unsubstituted Phenyl Analog
The 3-chlorophenyl-furan core of this acyl chloride imparts a significantly higher calculated LogP (cLogP) compared to the unsubstituted 5-phenylfuran-2-carbonyl chloride analog. This difference in lipophilicity is a primary driver of membrane permeability and binding affinity in medicinal chemistry campaigns [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.1 [1] |
| Comparator Or Baseline | 5-Phenylfuran-2-carbonyl chloride; cLogP = 2.7 (estimated) |
| Quantified Difference | Δ cLogP = 1.4 (higher lipophilicity) |
| Conditions | Computational prediction based on molecular structure [1]. |
Why This Matters
This difference informs the selection of building blocks for optimizing drug-like properties; a 1.4-unit increase in cLogP can be crucial for improving membrane permeability and achieving desirable oral bioavailability.
- [1] Molaid. (2019). 5-(3-氯苯基)呋喃-2-甲酰氯 | 92973-26-7. Retrieved from https://www.molaid.com/MS_174389 View Source
